molecular formula C3H2F3IO B117684 1,1,1-Trifluoro-3-iodopropan-2-one CAS No. 142921-30-0

1,1,1-Trifluoro-3-iodopropan-2-one

Cat. No. B117684
M. Wt: 237.95 g/mol
InChI Key: HUZDFTLSPONZBB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-iodopropane is a halogenated hydrocarbon . It has a linear formula of ICH2CH2CF3 . Its molecular weight is 223.96 . It’s used in the formation of polyfluoroalkylimidazolium salts .


Synthesis Analysis

1,1,1-Trifluoro-3-iodopropane is a key intermediate in the synthesis of various pharmaceutical compounds such as anti-inflammatory agents, anesthetics, and antihistamines . Its unique properties make it an essential component in the production of these drugs .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoro-3-iodopropane is CHFI . Its average mass is 223.964 Da and its monoisotopic mass is 223.930969 Da .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-iodopropane has a refractive index n20/D of 1.42 (lit.) . It has a boiling point of 80 °C (lit.) and a density of 1.911 g/mL at 25 °C (lit.) .

Scientific Research Applications

β-Hydride Elimination in Adsorbed Alkyl Groups

  • β-Hydride Elimination Reaction Kinetics : Forbes and Gellman (1993) examined the kinetics of the β-hydride elimination reaction in trifluoropropyl groups on the Cu(111) surface, formed by adsorption of trifluoropropyl iodide (1,1,1-trifluoro-3-iodopropane) (Forbes & Gellman, 1993).

Spectroscopic Studies

  • Far Ultra-Violet Spectra Analysis : Boschi and Salahub (1972) presented far-ultra-violet spectra for various compounds including 1,1,1-trifluoro-2-iodoethane, showing shifts to higher energy due to fluorine substitution (Boschi & Salahub, 1972).

Reactions with Perfluoroalkyl Derivatives

  • Reactions of Perfluorovinylsulphur Pentafluoride : Banks et al. (1974) investigated reactions of perfluorovinylsulphur pentafluoride, involving compounds like hexafluoro-1,1-di-iodopropane and producing various adducts (Banks et al., 1974).

Addition Reactions in Unsaturated Systems

  • Thermal Reactions with Olefins : Haszeldine, Keen, and Tipping (1970) explored the thermal reaction of trifluoroiodomethane with vinyl fluoride and other olefins, yielding isomeric 1:1 adducts (Haszeldine, Keen, & Tipping, 1970).

Ionic Liquids Synthesis

  • Synthesis of Fluoroalkyl-Substituted Ionic Liquids : Singh, Manandhar, and Shreeve (2002) synthesized fluoroalkyl-substituted ionic liquids, including compounds formed from 1,1,1-trifluoro-3-iodopropane (Singh, Manandhar, & Shreeve, 2002).

Spectroscopy of Iodopropanes

  • One-Photon Mass-Analyzed Threshold Ionization Spectroscopy : Park, Kim, and Kim (2001) studied one-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes, including conformers and ionization energies (Park, Kim, & Kim, 2001).

Safety And Hazards

1,1,1-Trifluoro-3-iodopropane is classified as a combustible liquid . It has a flash point of 235.4 °F (113 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

1,1,1-trifluoro-3-iodopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3IO/c4-3(5,6)2(8)1-7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZDFTLSPONZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436782
Record name 1,1,1-Trifluoro-3-iodopropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-iodopropan-2-one

CAS RN

142921-30-0
Record name 1,1,1-Trifluoro-3-iodopropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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